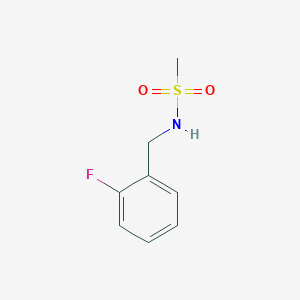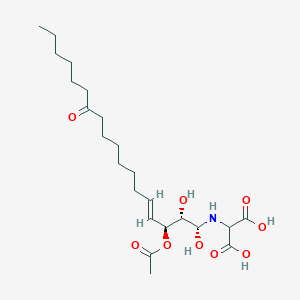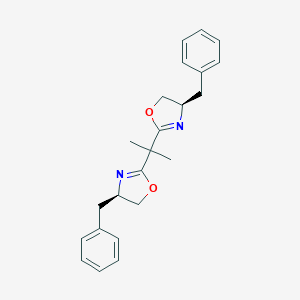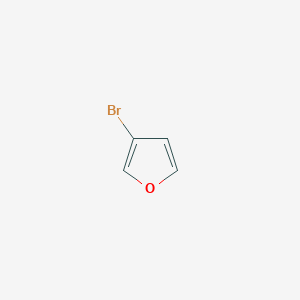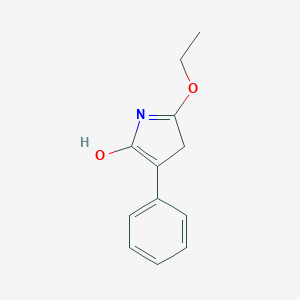
2-ethoxy-4-phenyl-3H-pyrrol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-phenyl-3H-pyrrol-5-ol is a compound that belongs to the pyrrole family. It is also known as EPP or 2-ethoxy-4-phenyl-5-hydroxymethyl-3H-pyrrole. This compound has gained a lot of attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been shown to have a number of biochemical and physiological effects. It exhibits potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol is its potent antioxidant and anti-inflammatory properties. This makes it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-ethoxy-4-phenyl-3H-pyrrol-5-ol. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in human clinical trials. Another area of interest is its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the optimal dosage and administration route for this compound in these settings.
Synthesemethoden
The synthesis of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been achieved by several methods. One of the most commonly used methods is the reaction of 2-ethoxy-4-phenyl-3-bromomethyl-pyrrole with sodium hydroxide in the presence of copper powder. Another method involves the reaction of 2-ethoxy-4-phenyl-3-bromomethyl-pyrrole with sodium methoxide in the presence of copper powder.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been extensively studied for its potential applications in scientific research. It has been found to have potent antioxidant and anti-inflammatory properties. It also exhibits neuroprotective effects and has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
148183-65-7 |
|---|---|
Produktname |
2-ethoxy-4-phenyl-3H-pyrrol-5-ol |
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-ethoxy-4-phenyl-3H-pyrrol-5-ol |
InChI |
InChI=1S/C12H13NO2/c1-2-15-11-8-10(12(14)13-11)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |
InChI-Schlüssel |
PRQAZRXMBKPTCC-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=C(C1)C2=CC=CC=C2)O |
Kanonische SMILES |
CCOC1=NC(=C(C1)C2=CC=CC=C2)O |
Synonyme |
3H-Pyrrol-5-ol,2-ethoxy-4-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



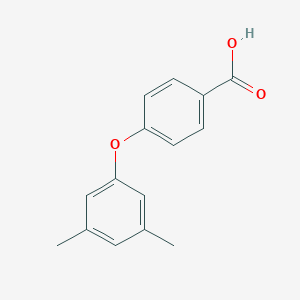
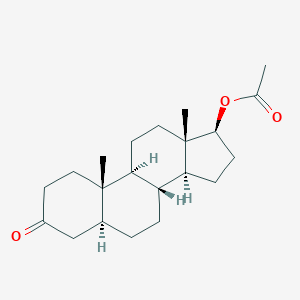
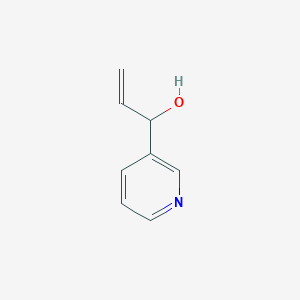


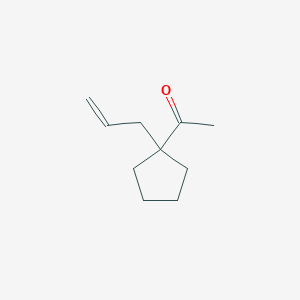
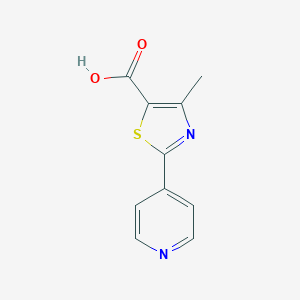

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
